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molecular formula C12H15F3N2O4S B8462026 2-tert-Butoxycarbonylamino-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester

2-tert-Butoxycarbonylamino-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester

Cat. No. B8462026
M. Wt: 340.32 g/mol
InChI Key: ALNFWXQKGZXCPT-UHFFFAOYSA-N
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Patent
US08404859B2

Procedure details

To a solution of 2-tert-Butoxycarbonylamino-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester (6.67 g, 19.60 mmol) in THF (42 mL) and ethanol (63 mL) was added aqueous 6N potassium hydroxide (100 mL) cautiously at 25° C. and heated at 60° C. for 20 h. The reaction mixture was cooled to room temperature, added water (200 mL), cooled in an ice bath with stirring at 0° C., cautiously acidified to pH 1 with concentrated HCl and extracted with ethyl acetate (3×200 mL). The organic layers were combined, washed with brine (200 mL), dried over MgSO4, filtered and concentrated under reduced pressure to give 2-tert-Butoxycarbonylamino-4-trifluoromethyl-thiazole-5-carboxylic acid (6.03 g, 100%) as a pale yellow solid.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[S:10][C:9]([NH:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[N:8][C:7]=1[C:19]([F:22])([F:21])[F:20])=[O:5])C.[OH-].[K+].O.Cl>C1COCC1.C(O)C>[C:15]([O:14][C:12]([NH:11][C:9]1[S:10][C:6]([C:4]([OH:5])=[O:3])=[C:7]([C:19]([F:21])([F:22])[F:20])[N:8]=1)=[O:13])([CH3:18])([CH3:16])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
6.67 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=C(S1)NC(=O)OC(C)(C)C)C(F)(F)F
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
42 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
63 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1SC(=C(N1)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.03 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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